molecular formula C16H15F3N2O3S2 B10955954 Ethyl 2-[cyclopropyl(thiophen-2-ylacetyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Ethyl 2-[cyclopropyl(thiophen-2-ylacetyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10955954
M. Wt: 404.4 g/mol
InChI Key: ACOOZYIJSQLLGE-UHFFFAOYSA-N
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Description

ETHYL 2-{CYCLOPROPYL[2-(2-THIENYL)ACETYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a trifluoromethyl group, and a thiophene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{CYCLOPROPYL[2-(2-THIENYL)ACETYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the Thiophene Moiety: The thiophene ring can be incorporated through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a suitable halide.

    Final Assembly: The final compound is assembled by coupling the cyclopropyl and ethyl ester groups through amide bond formation using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{CYCLOPROPYL[2-(2-THIENYL)ACETYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amines, thioethers

Scientific Research Applications

ETHYL 2-{CYCLOPROPYL[2-(2-THIENYL)ACETYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ETHYL 2-{CYCLOPROPYL[2-(2-THIENYL)ACETYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

ETHYL 2-{CYCLOPROPYL[2-(2-THIENYL)ACETYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Thiophene derivatives, thiazole derivatives, trifluoromethylated compounds.

    Uniqueness: The combination of a thiazole ring, a trifluoromethyl group, and a thiophene moiety in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C16H15F3N2O3S2

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 2-[cyclopropyl-(2-thiophen-2-ylacetyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H15F3N2O3S2/c1-2-24-14(23)12-13(16(17,18)19)20-15(26-12)21(9-5-6-9)11(22)8-10-4-3-7-25-10/h3-4,7,9H,2,5-6,8H2,1H3

InChI Key

ACOOZYIJSQLLGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)CC3=CC=CS3)C(F)(F)F

Origin of Product

United States

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